Methyl 5-beta-cholan-3-one-24-oate
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Overview
Description
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- is a bile acid derivative with the molecular formula C25H40O3 and a molecular weight of 388.5833 . This compound is a methyl ester of a cholanic acid derivative, characterized by the presence of a ketone group at the 3-position and a methyl ester group at the 24-position. It is a stereoisomer with the (5beta)-configuration, which is significant in the context of its biological activity and chemical properties.
Preparation Methods
The synthesis of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- typically involves the esterification of the corresponding cholanic acid derivative. One common method includes the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- undergoes various chemical reactions, including:
Oxidation: The ketone group at the 3-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex bile acid derivatives and as a reference compound in analytical studies.
Biology: It serves as a model compound for studying the metabolism and biological activity of bile acids.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of liver diseases and disorders related to bile acid metabolism.
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it can interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can modulate various physiological processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- can be compared with other similar compounds such as:
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester, (3alpha,5beta,7alpha,12alpha)-: This compound has additional acetoxy groups at the 3, 7, and 12 positions, which can significantly alter its chemical and biological properties.
Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester, (3alpha,5beta)-: This compound has an acetoxy group at the 3-position instead of a ketone group, leading to different reactivity and biological activity.
Cholan-24-oic acid, 3-(acetyloxy)-7-oxo-, methyl ester, (3alpha,5beta)-: This compound has both an acetoxy group at the 3-position and a ketone group at the 7-position, resulting in unique chemical behavior.
The uniqueness of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- lies in its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWMUQGWKOYLX-NAMNPDSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449422 |
Source
|
Record name | BIDD:PXR0105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70982-52-4 |
Source
|
Record name | BIDD:PXR0105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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